(R)-Lercanidipine-d3 Hydrochloride

Description

Overview of Deuterium (B1214612) Isotope Effects in Pharmacological Systems

The substitution of hydrogen with deuterium can significantly alter a drug's metabolic fate due to the kinetic isotope effect (KIE). youtube.combioscientia.de A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond because deuterium has twice the mass of hydrogen. youtube.comtandfonline.com Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction for metabolic processes that involve the cleavage of this bond. youtube.com

Many drugs are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the oxidative cleavage of C-H bonds as the rate-limiting step. bioscientia.de By strategically placing deuterium at sites susceptible to metabolism, the rate of metabolic breakdown can be decelerated. bioscientia.deresearchgate.net This can lead to several potential pharmacokinetic advantages:

Prolonged half-life: A slower metabolism can increase the drug's persistence in the body. wikipedia.orgresearchgate.net

Increased systemic exposure (AUC): The total amount of drug in the bloodstream over time may be enhanced. nih.gov

Reduced formation of toxic metabolites: In some cases, deuteration can shift metabolism away from pathways that produce harmful byproducts. tandfonline.comresearchgate.net

These modifications can potentially lead to improved efficacy, better safety profiles, and more convenient dosing regimens. bioscientia.deresearchgate.net

Rationale for Researching (R)-Lercanidipine-d3 Hydrochloride as a Model Compound

This compound serves as an important model compound in pharmaceutical analysis, particularly in pharmacokinetic studies. Lercanidipine (B1674757) is a chiral molecule, and while it is marketed as a racemic mixture (a 1:1 mix of both enantiomers), the S-enantiomer is known to be more pharmacologically active than the R-enantiomer. wikipedia.org

The primary rationale for the use of this compound is as an internal standard in bioanalytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS), used to quantify Lercanidipine in human plasma. nih.gov As an internal standard, its chemical and physical properties are nearly identical to the analyte ((R)-Lercanidipine), ensuring that it behaves similarly during sample preparation, extraction, and analysis. nih.gov However, its slightly higher mass due to the three deuterium atoms allows it to be distinguished from the unlabeled drug by the mass spectrometer. nih.gov

Using the deuterated R-enantiomer is particularly advantageous because it allows for the specific study of the R-enantiomer's pharmacokinetics without interference from the more potent S-enantiomer, providing a clearer picture of the disposition of each component of the racemic drug.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₃₉D₃ClN₃O₆ | scbt.com |

| Molecular Weight | 651.2 g/mol | nih.gov |

| Application | Internal standard for bioequivalence studies, Calcium channel protein inhibitor | nih.govscbt.com |

Context of Lercanidipine as a Dihydropyridine (B1217469) Calcium Channel Blocker

Compared to older dihydropyridines, Lercanidipine exhibits high vascular selectivity, meaning it has a greater effect on vascular smooth muscle than on cardiac muscle. medicaldialogues.in It is also highly lipophilic, allowing it to accumulate in the lipid membranes of cells, which contributes to a gradual onset and a long duration of action. wikipedia.orgpatsnap.comnih.gov This pharmacokinetic profile allows for once-daily administration and may contribute to a lower incidence of reflex tachycardia (a rapid heartbeat in response to a sudden drop in blood pressure) compared to other drugs in its class. nih.gov Lercanidipine is extensively metabolized in the liver, primarily by the CYP3A4 enzyme. wikipedia.orgmedicaldialogues.in

| Parameter | Description | Source |

|---|---|---|

| Class | Dihydropyridine Calcium Channel Blocker | wikipedia.orgnih.gov |

| Mechanism of Action | Inhibits L-type calcium channels in vascular smooth muscle, causing vasodilation. | drugbank.compatsnap.com |

| Metabolism | Extensively metabolized by CYP3A4 in the liver. | wikipedia.orgmedicaldialogues.in |

| Elimination Half-life | 8-10 hours | wikipedia.orgpsychreg.orgmedicaldialogues.in |

| Bioavailability | Approximately 10% due to extensive first-pass metabolism. | wikipedia.orgmedicaldialogues.in |

| Protein Binding | >98% | wikipedia.orgmedicaldialogues.in |

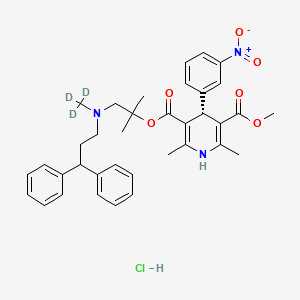

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H42ClN3O6 |

|---|---|

Molecular Weight |

651.2 g/mol |

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3; |

InChI Key |

WMFYOYKPJLRMJI-UUOWBLICSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C([C@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation

Approaches to Deuterium (B1214612) Labeling of the Lercanidipine (B1674757) Chemical Scaffold

Deuterium labeling of lercanidipine, a dihydropyridine (B1217469) calcium channel blocker, enhances its metabolic stability and makes it an ideal internal standard for bioanalytical assays. The introduction of deuterium atoms at specific positions within the lercanidipine molecule requires carefully designed synthetic routes.

Strategies for Site-Specific Deuteration

Site-specific deuteration involves the introduction of deuterium at a precise location within a molecule. In the case of (R)-Lercanidipine-d3 Hydrochloride, the target for deuteration is the N-methyl group of the 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester side chain. This is achieved by using a deuterated precursor during the synthesis. The IUPAC name for this compound is 5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride. nih.gov

Chemical Reaction Pathways for Trideuteriomethyl Group Introduction

The introduction of the trideuteriomethyl (-CD3) group is a key step in the synthesis of Lercanidipine-d3 (B586516). This is typically accomplished by utilizing a deuterated methylating agent. A common strategy involves the reaction of the secondary amine precursor, N-(3,3-diphenylpropyl)amine, with a trideuteriomethyl source. This methylation step creates the N-(trideuteriomethyl)-3,3-diphenylpropylamine intermediate, which is then incorporated into the final lercanidipine structure. The synthesis of the dihydropyridine ring itself often follows the Hantzsch synthesis, a multicomponent reaction involving an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an ammonia (B1221849) source. nih.govorganic-chemistry.orgyoutube.com

Stereoselective Synthesis of (R)-Enantiomers with Deuterium Incorporation

Lercanidipine possesses a chiral center at the C4 position of the dihydropyridine ring, leading to two enantiomers, (R)- and (S)-lercanidipine. nih.gov The pharmacological activity primarily resides in the (S)-enantiomer. nih.goveaspublisher.com However, for use as an internal standard in enantioselective pharmacokinetic studies, the synthesis of the specific (R)-enantiomer with deuterium labeling is necessary.

Chiral Resolution Techniques for Lercanidipine Enantiomers

Chiral resolution is a common method to separate enantiomers from a racemic mixture. For lercanidipine, this can be achieved using chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). nih.goveaspublisher.comresearchgate.netresearchgate.net

Chiral HPLC: Methods have been developed using chiral stationary phases, such as Chiralpak AD and Chiral OJ-H columns, to resolve the (R)- and (S)-enantiomers of lercanidipine. nih.goveaspublisher.comresearchgate.net The mobile phase composition is optimized to achieve baseline separation. For instance, a mixture of hexane, ethanol, and diethylamine (B46881) has been successfully used. nih.govresearchgate.net

Capillary Electrophoresis (CE): Enantioselective CE methods utilize chiral selectors, such as cyclodextrins (e.g., 2,3,6-o-methyl-β-cyclodextrin), added to the background electrolyte to facilitate the separation of the enantiomers. nih.govresearchgate.netnih.gov

The following table summarizes some of the conditions used for the chiral resolution of lercanidipine enantiomers:

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Detection |

| HPLC | Chiralpak AD | Hexane:Ethanol:Diethylamine (97:3:0.3, v/v/v) | UV |

| HPLC | Chiral OJ-H | 10mM Ammonium (B1175870) acetate (B1210297) and Acetonitrile (B52724) (35:65 v/v) | 240nm |

| CE | 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) | 200 mmol/L Sodium acetate buffer (pH 4.0) | 237nm |

Asymmetric Synthesis Routes for Enantiopure Labeled Compounds

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution. While the literature extensively covers the synthesis of racemic lercanidipine and the resolution of its enantiomers, specific details on the asymmetric synthesis of this compound are less common in publicly available research. However, general principles of asymmetric synthesis can be applied. nih.govmit.edunih.govorganic-chemistry.orgresearchgate.net This could involve the use of chiral catalysts or chiral auxiliaries during the Hantzsch dihydropyridine synthesis to favor the formation of the (R)-enantiomer.

Characterization of Synthetic Intermediates and Final Deuterated Product

The characterization of synthetic intermediates and the final this compound product is crucial to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques are employed for this purpose.

Key intermediates in the synthesis of lercanidipine hydrochloride include 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester and N-Methyl-3,3-diphenylpropylamine. consensus.appmanusaktteva.com The synthesis process can be designed as a one-pot reaction to improve efficiency. researchgate.netgoogle.com

The final product, this compound, is typically a pale yellow solid. cymitquimica.com Its molecular formula is C₃₆H₃₈D₃ClN₃O₆, and its molecular weight is approximately 651.21 g/mol . nih.govscbt.com

Analytical methods used for characterization include:

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and confirm the position of the deuterium label.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. nih.gov

Chiral HPLC/CE: To confirm the enantiomeric purity of the (R)-enantiomer.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₃₆H₃₈D₃ClN₃O₆ |

| Molecular Weight | ~651.21 g/mol |

| Appearance | Pale Yellow Solid |

| Isotopic Label | Deuterium (d3) on the N-methyl group |

| Chirality | (R)-enantiomer |

Advanced Analytical Methodologies for R Lercanidipine D3 Hydrochloride

Development and Validation of Chromatographic Techniques

Chromatographic techniques are fundamental to the separation and purification of pharmaceutical compounds. For chiral and isotopically labeled drugs like (R)-Lercanidipine-d3 Hydrochloride, these methods must provide high resolution and sensitivity to ensure enantiomeric and isotopic purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the chiral purity of Lercanidipine (B1674757). The antihypertensive activity of Lercanidipine resides almost exclusively in the (S)-enantiomer, making the accurate quantification of the (R)-enantiomer crucial. cdnsciencepub.comscbt.com Several chiral HPLC methods have been successfully developed to separate the enantiomers of Lercanidipine.

A key component in the chiral separation of Lercanidipine is the choice of the stationary phase. Chiral columns, such as those with cellulose-based selectors, have proven effective. For instance, a Chiral OJ-H column, which contains a cellulose (B213188) tri(4-methyl benzoate) ring, demonstrates selectivity for the enantiomers of Lercanidipine by forming a complex with the dihydropyridine (B1217469) ring structure. cdnsciencepub.com Another successful approach utilized a Chiralpak AD column for the separation. scbt.com These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, and precise for quantifying the (R)-isomer in Lercanidipine Hydrochloride active pharmaceutical ingredients (API) and tablet dosage forms. cdnsciencepub.comresearchgate.net

The mobile phases in these methods are typically a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium dihydrogen phosphate (B84403). cdnsciencepub.comresearchgate.net The detection is commonly performed using a UV detector at wavelengths around 240 nm or 256 nm. cdnsciencepub.comsimsonpharma.com These validated HPLC methods are robust and can be reliably used for the quality control and stability testing of Lercanidipine, ensuring the enantiomeric purity of the drug substance. cdnsciencepub.comresearchgate.net

Table 1: HPLC Methods for Enantiomeric Separation of Lercanidipine This table is interactive. You can sort and filter the data.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings | Reference |

|---|---|---|---|---|---|

| Chiral OJ-H (150 x 4.0mm, 5µm) | 10mM Ammonium acetate and Acetonitrile (35:65 v/v) | 1.0 | 240 | Successful separation of (R)- and (S)-Lercanidipine with retention times of 6.0 and 6.6 min, respectively. Method validated with LOQ of 1.0 µg/mL for the (R)-isomer. | cdnsciencepub.com |

| Chromasil YMC Pack C8 (150 × 4.6 mm, 5µm) | 0.02 M ammonium dihydrogen phosphate buffer:methanol (35:65, v/v), pH 3.5 | 1.0 | 240 | Stability-indicating method, linear over 20-80 µg/mL. | researchgate.net |

| Symmetry C18 (250 mm x 4.6 mm, 5µm) | Dihydrogen Orthophosphate Buffer: Methanol: ACN (40:40:20 v/v/v) | 1.0 | 256 | Validated for accuracy, precision, and stability studies. | simsonpharma.com |

Chiral Capillary Electrophoresis for Enantioselective Analysis

Chiral Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for enantioselective analysis, noted for its high separation efficiency, rapid method development, and low consumption of samples and reagents. acs.org For the enantiomers of Lercanidipine, CE methods have been developed using cyclodextrins (CDs) as chiral selectors. numberanalytics.comnih.gov

The principle of separation involves adding a chiral selector to the background electrolyte. The differential interaction between the enantiomers and the cyclodextrin (B1172386) results in different migration times, allowing for their separation. An optimized and validated method for Lercanidipine enantiomers utilized 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) as the chiral selector in a sodium acetate buffer. numberanalytics.comnih.gov Key parameters influencing the separation, such as selector concentration, buffer pH and concentration, temperature, and voltage, are carefully optimized to achieve baseline resolution of the enantiomers in a short analysis time. numberanalytics.comnih.gov The developed CE method was found to be linear, precise, and accurate for the quantification of Lercanidipine enantiomers in commercial tablets, making it suitable for quality control purposes. numberanalytics.com

Table 2: Chiral Capillary Electrophoresis Method for Lercanidipine Enantiomers This table is interactive. You can sort and filter the data.

| Parameter | Optimized Condition |

|---|---|

| Capillary | Fused-silica, 50 cm effective length, 50 µm i.d. |

| Chiral Selector | 10 mmol/L 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) |

| Background Electrolyte | 200 mmol/L Sodium acetate buffer, pH 4.0 |

| Temperature | 15°C |

| Voltage | 25 kV |

| Detection | 237 nm |

| Linearity Range | 12.5-100 µg/mL for both enantiomers |

| Reference | numberanalytics.comnih.gov |

Mass Spectrometry Applications for Deuterated Compound Quantification and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the analysis of deuterated compounds. It offers unparalleled sensitivity and selectivity for quantifying trace amounts of drugs in complex biological matrices and for confirming molecular structures.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS methods have been extensively developed for the sensitive quantification of Lercanidipine in human plasma. sigmaaldrich.comstudymind.co.uk These methods typically employ a reversed-phase C18 column for chromatographic separation followed by detection with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode. sigmaaldrich.comresearchgate.net Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. For Lercanidipine, a common transition is m/z 612.2 → 280.2. sigmaaldrich.comstudymind.co.uk

These methods are validated to demonstrate high sensitivity, with lower limits of quantification (LLOQ) reported as low as 0.010 ng/mL and 0.015 ng/mL. sigmaaldrich.comresearchgate.net Sample preparation is a critical step, often involving protein precipitation or more rigorous solid-phase extraction (SPE) to remove interferences from the plasma matrix. sigmaaldrich.comresearchgate.net The high sensitivity and robustness of LC-MS/MS make it the method of choice for pharmacokinetic and bioequivalence studies of Lercanidipine. sigmaaldrich.comresearchgate.net

Role of this compound as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest accuracy and precision. cambridge.orgrsc.org this compound is ideally suited for this purpose when quantifying (R)-Lercanidipine or total Lercanidipine in biological samples. researchgate.netcambridge.orgnih.gov

A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612). Because it co-elutes with the analyte and has nearly identical ionization efficiency and extraction recovery, it effectively compensates for variations during sample preparation and analysis. researchgate.netcambridge.org The use of Lercanidipine-d3 (B586516) as an internal standard has been shown to result in high mean extraction recovery (>94%) and excellent inter- and intra-batch precision. researchgate.netcambridge.org This significantly improves the ruggedness and reliability of the bioanalytical method, which is essential for regulated clinical and bioequivalence studies. researchgate.netnih.gov

Spectroscopic Techniques for Isotopic Purity and Structural Confirmation

The synthesis of a deuterated standard like this compound requires rigorous characterization to confirm its structure and, crucially, to determine its isotopic purity. Spectroscopic techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance, are the definitive methods for this purpose.

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic purity of deuterated compounds. sigmaaldrich.com By providing highly accurate mass measurements, HR-MS can resolve and distinguish the different isotopologues (molecules that differ only in their isotopic composition) of the deuterated compound from the unlabeled species. sigmaaldrich.comcambridge.org The isotopic purity is calculated by comparing the relative abundance of the ion corresponding to the desired deuterated molecule (e.g., the d3-isotopologue) to the ions of other isotopologues (d0, d1, d2, etc.). numberanalytics.com This method is rapid, highly sensitive, and requires minimal sample. sigmaaldrich.com

Infrared (IR) Spectroscopy for Structural Characterization

The analysis is typically performed by preparing a potassium bromide (KBr) disk containing a small amount of the sample and scanning it over a range, commonly from 4000 to 450 cm⁻¹. google.com The resulting spectrum for Lercanidipine Hydrochloride would display characteristic absorption bands corresponding to its complex structure, including:

C=O stretching vibrations from the ester groups.

N-H stretching vibrations from the dihydropyridine ring.

Aromatic C-H stretching vibrations from the phenyl and nitrophenyl rings.

C-N stretching vibrations from the amine group.

NO₂ stretching vibrations from the nitro group.

By comparing the obtained spectrum with that of a reference standard or by analyzing the specific frequencies of the absorption bands, the structural integrity of the molecule can be confirmed. iscientific.orggoogle.com

Method Validation Parameters for Research Applications

For research applications, particularly those involving quantitative analysis in biological matrices, it is imperative to validate the analytical methods used. This validation ensures the method is reliable, reproducible, and accurate for its intended purpose. The deuterated compound, this compound, is frequently used as an internal standard (IS) in such validated methods for the quantification of Lercanidipine. nih.gov Key validation parameters include specificity, linearity, and the limits of detection and quantitation.

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. In chromatographic methods like HPLC, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks and that there is no interference from placebo components at the retention time of the analyte. nih.gov Forced degradation studies are also conducted to prove that the method can separate the drug from its degradation products. nih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by preparing a series of calibration standards and plotting the instrument response against the concentration. The relationship is expressed by a correlation coefficient (r² or R), which should be close to 1. jpionline.org

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. jpionline.orgLimit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. jpionline.org These parameters define the sensitivity of the method.

The tables below summarize findings from various validated methods for the analysis of Lercanidipine, showcasing typical parameters achieved in research settings.

Table 1: Linearity of Validated Analytical Methods for Lercanidipine

| Method | Linearity Range (µg/mL) | Correlation Coefficient (r² or R) | Source(s) |

|---|---|---|---|

| HPLC | 20 - 80 | 0.9992 | nih.gov |

| Chiral HPLC | 0.5 - 4 | 0.998 | easpublisher.com |

| HPLC | 5 - 25 | 0.9993 | |

| UPLC-MS/MS | 0.01 - 20 (ng/mL) | ≥0.9996 | nih.gov |

| HPLC | 6 - 40 | 0.999 | jpionline.org |

| HPLC | 10 - 60 | N/A | ijpbs.net |

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Lercanidipine

| Method | LOD | LOQ | Source(s) |

|---|---|---|---|

| HPLC | 0.1 µg/mL | 0.3 µg/mL | nih.gov |

| Chiral HPLC | 0.05 µg/mL | 1.0 µg/mL | easpublisher.com |

| HPLC | 150 ng/mL | 500 ng/mL | ijsr.net |

| HPLC | 0.219 µg/mL | 0.663 µg/mL | nih.gov |

| UPLC-MS/MS | 0.003 ng/mL | 0.010 ng/mL | nih.gov |

| HPLC | 0.09 µg/mL | 0.27 µg/mL | jpionline.org |

| HPLC | 0.20 ng/mL | 0.68 ng/mL | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Lercanidipine Hydrochloride |

| Lercanidipine |

| Potassium dihydrogen orthophosphate |

| Methanol |

| Acetonitrile |

| Felodipine |

| Verapamil |

| Diltiazem |

| Diketene |

| 1,1,N-trimethyl-N-(3,3-diphenylpropyl)-2-aminoethyl acetoacetate |

| β-cyclodextrin |

| PVP K-30 |

| Poloxamer-188 |

| HPMC K4M |

| Lacidipine |

| Furosemide |

| Polyethylene glycol 400 |

| Sodium starch glycolate |

Preclinical Pharmacological and Pharmacodynamic Investigations of Deuterated Lercanidipine Enantiomers

In Vitro Receptor Binding and Functional Assays for Calcium Channel Antagonism

Lercanidipine (B1674757) exerts its antihypertensive effects by blocking the influx of calcium through voltage-gated calcium channels, primarily the L-type and to some extent the T-type channels. nih.govresearchgate.net The interaction is stereoselective, with the two enantiomers of Lercanidipine displaying distinct binding affinities and functional activities.

In vitro studies on the non-deuterated enantiomers of Lercanidipine have established a significant difference in their affinity for the L-type calcium channel. The (S)-enantiomer is considered the primary active component (eutomer), demonstrating an affinity for the L-type calcium channel that is 100 to 200 times greater than that of the (R)-enantiomer. researchgate.net This pronounced stereoselectivity means the (S)-enantiomer is largely responsible for the potent vasodilation and antihypertensive effects of racemic Lercanidipine. easpublisher.com

While direct comparative binding assay data for (R)-Lercanidipine-d3 Hydrochloride is not extensively available in published literature, the substitution of three hydrogen atoms with deuterium (B1214612) on the N-methyl group is not expected to fundamentally alter the stereochemical interaction with the receptor binding pocket. Therefore, it is hypothesized that the significant difference in affinity would be preserved, with (S)-Lercanidipine-d3 retaining a substantially higher affinity for L-type calcium channels compared to (R)-Lercanidipine-d3.

Lercanidipine's blockade of L-type calcium channels is voltage-dependent, a characteristic feature of dihydropyridine (B1217469) calcium channel blockers. This means its inhibitory potency increases as the cell membrane becomes more depolarized. This mechanism allows for a targeted effect on the smooth muscle cells of blood vessels, which have a more depolarized resting membrane potential compared to cardiac cells.

Use-dependent, or state-dependent, inhibition refers to the preferential binding of a drug to a specific conformational state of the ion channel (resting, open, or inactivated). This property can lead to enhanced blocking effects in tissues that are frequently stimulated. While the use-dependency of Lercanidipine has been noted, specific preclinical studies detailing how deuteration of the individual enantiomers impacts voltage and use-dependent inhibition are not widely documented. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, primarily influences the rate of metabolic cleavage rather than the direct interaction with the channel's voltage sensor or gating mechanism. nih.gov It is plausible that the fundamental characteristics of voltage and use-dependency observed with the parent enantiomers would be retained in their deuterated counterparts.

Mechanistic Studies on Calcium Channel Interaction Modulation by Deuteration

Deuteration is a strategic modification intended to influence a drug's metabolic fate by slowing the rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect. researchgate.netnih.gov This can lead to a longer plasma half-life and altered pharmacokinetic profile. nih.gov

Non-deuterated Lercanidipine is characterized by its high lipophilicity, which allows it to partition into the lipid bilayer of cell membranes. nih.gov This membrane depot acts as a reservoir, from which the drug is slowly released to bind to the calcium channel. This mechanism is responsible for Lercanidipine's slow onset of action and prolonged pharmacodynamic effect, despite a relatively short plasma half-life. nih.gov

The enantiomers of Lercanidipine exhibit notable differences not only in their affinity for L-type channels but also in their relative activity at T-type calcium channels. While the (S)-enantiomer is significantly more potent at L-type channels, some studies suggest the (R)-enantiomer has a slightly higher selectivity ratio for T-type channels over L-type channels. nih.goveuropeanreview.org

In patch-clamp studies using guinea-pig ventricular myocytes, both enantiomers of non-deuterated lercanidipine were found to block both L-type and T-type calcium currents. The ratio of T-type to L-type channel blockade (T/L) was used to assess selectivity, with (R)-Lercanidipine showing a slightly higher T/L ratio than (S)-Lercanidipine. europeanreview.org This suggests a more balanced activity profile for the (R)-enantiomer.

Deuteration is not expected to alter this inherent stereoselectivity. The structural and conformational factors that dictate the differential binding of the enantiomers to L-type and T-type channels would remain unchanged in (R)-Lercanidipine-d3 and (S)-Lercanidipine-d3.

Table 1: Comparative Selectivity of Non-Deuterated Lercanidipine Enantiomers

| Compound | Primary Target | Relative T/L Selectivity Ratio | Reference |

|---|---|---|---|

| (R)-Lercanidipine | L-type and T-type Calcium Channels | ~1.15 | europeanreview.org |

| (S)-Lercanidipine | L-type Calcium Channels (high affinity) | ~1.05 | europeanreview.org |

Comparative Pharmacodynamic Profiling in Preclinical Models

In preclinical models, Lercanidipine has demonstrated a unique pharmacodynamic profile that extends beyond simple vasodilation. It has shown beneficial effects on renal microcirculation, where it dilates both the afferent and efferent glomerular arterioles, a property not shared by all dihydropyridines. nih.gov This action helps to reduce intraglomerular pressure, potentially contributing to its nephroprotective effects. researchgate.net Additionally, preclinical findings suggest that Lercanidipine possesses anti-inflammatory and antioxidant properties. nih.gov

A comparative pharmacodynamic study of the deuterated enantiomers would be necessary to fully elucidate the in vivo consequences of deuteration. Based on the kinetic isotope effect, one could hypothesize that (R)-Lercanidipine-d3 would have a longer half-life and greater systemic exposure compared to non-deuterated (R)-Lercanidipine. This could potentially lead to a more sustained or pronounced pharmacodynamic response in preclinical models of hypertension or renal disease. However, without direct comparative studies, this remains a theoretical projection. The fundamental pharmacodynamic actions, such as vascular selectivity and effects on renal arterioles, are expected to be maintained.

Preclinical Pharmacological Data on this compound Not Publicly Available

Extensive research has revealed a significant lack of publicly available scientific literature regarding the preclinical pharmacological and pharmacodynamic investigations of This compound . This specific deuterated compound is consistently referenced in scientific literature as an internal standard for use in analytical and bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the concentration of lercanidipine in biological samples. nih.govresearchgate.netresearchgate.net However, dedicated studies on its own pharmacological effects, as outlined in the requested article structure, could not be identified in the public domain.

While there is a wealth of information on the parent compound, lercanidipine, and its enantiomers, this information does not extend to the deuterated (R)-enantiomer . Lercanidipine is a well-characterized dihydropyridine calcium channel blocker known for its high vascular selectivity. nih.govcapes.gov.brnih.gov It exerts its antihypertensive effects by relaxing vascular smooth muscle. wikipedia.org Preclinical and clinical studies have established that the therapeutic activity of racemic lercanidipine is primarily attributed to the (S)-enantiomer. capes.gov.br

The process of deuteration, or replacing hydrogen atoms with deuterium, is a strategy used in drug development to alter the pharmacokinetic profile of a compound, potentially affecting its metabolism and half-life. However, without specific preclinical studies on this compound, any discussion of its vascular smooth muscle relaxation properties, cardiospecificity, vascular selectivity, or off-target pharmacological activities would be purely speculative.

Consequently, the requested article, with its detailed sections on the preclinical pharmacological and pharmacodynamic investigations of this compound, including data tables and specific research findings, cannot be generated based on the currently available scientific evidence. The compound's documented role appears to be confined to the analytical laboratory rather than as a subject of the specific preclinical pharmacological evaluations requested.

Preclinical Pharmacokinetic and Metabolic Characterization of R Lercanidipine D3 Hydrochloride

In Vivo Pharmacokinetic Studies in Animal Models Utilizing Isotopic Labels

The use of isotopically labeled compounds, such as (R)-Lercanidipine-d3 Hydrochloride, is a critical tool in preclinical pharmacokinetic studies. These studies, often conducted in animal models, provide invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. ijrpc.com The introduction of a stable isotope like deuterium (B1214612) (d3) allows for the differentiation of the administered drug from its endogenous counterparts and its metabolites, facilitating precise quantification and tracking. nih.govnih.gov

Assessment of Absorption and Distribution of Deuterated Analogs

Preclinical studies in animal models are fundamental for assessing the absorption and distribution of drug candidates. ijrpc.com Following oral administration, lercanidipine (B1674757) is almost completely absorbed from the gastrointestinal tract. nih.gov Peak plasma concentrations are typically observed within 1 to 3 hours. nih.gov

Radio-labeled studies, for instance with [14C]lercanidipine in rats and dogs, have demonstrated rapid and extensive distribution of the drug and its metabolites to various organs and tissues. semanticscholar.org Notably, tissue concentrations of radioactivity were found to be higher than those in plasma shortly after administration. semanticscholar.org The liver has been identified as a primary target organ for distribution in these animal models. semanticscholar.org Lercanidipine is also characterized by its high lipophilicity and high percentage of binding to plasma proteins (over 98%). semanticscholar.org

Elimination Pathways of Deuterated Lercanidipine

The elimination of lercanidipine occurs predominantly through biotransformation, with virtually no unchanged drug found in urine or feces. nih.govsemanticscholar.org The primary route of elimination for the metabolites is through both urine and feces. nih.gov

Biliary excretion has been shown to be a significant pathway in the disposition of lercanidipine in animal models like rats and dogs. semanticscholar.org Studies with [14C]lercanidipine in rats revealed that a substantial portion of the administered dose is excreted into the bile as metabolites. semanticscholar.org Furthermore, evidence of enterohepatic circulation was observed, where a percentage of the radioactivity excreted in the bile is subsequently reabsorbed. semanticscholar.org The main biotransformation process involves the oxidation of the dihydropyridine (B1217469) ring, leading to the formation of inactive pyridine (B92270) derivatives. nih.govsemanticscholar.org

Metabolism Studies and Isotope Effects on Biotransformation Pathways

The metabolism of lercanidipine is a key determinant of its pharmacokinetic profile and is heavily influenced by the action of cytochrome P450 enzymes. The introduction of deuterium at specific molecular positions can alter the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Deuterated Lercanidipine Metabolism

Lercanidipine is extensively metabolized by the cytochrome P450 system, with CYP3A4 being the principal enzyme responsible for its biotransformation. nih.govdrugsporphyria.net This is a common pathway for many drugs, and CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in humans. nih.gov The metabolism primarily involves the oxidation of the dihydropyridine ring to inactive pyridine derivatives. nih.govsemanticscholar.org

While lercanidipine is a substrate for CYP3A4, in vitro studies have shown that it only inhibits CYP3A4 and CYP2D6 at concentrations significantly higher than those achieved in clinical use. drugsporphyria.net Some in vivo studies suggest lercanidipine may act as a weak inhibitor of CYP3A4. drugsporphyria.net However, other studies have not found significant alterations in the metabolism of other drugs that are substrates for CYP3A4 or CYP2D6 when co-administered with lercanidipine. drugsporphyria.net

Investigation of Deuterium-Induced Metabolic Stability

The substitution of hydrogen with deuterium can lead to increased metabolic stability. mdpi.com This is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. nih.govnih.gov This "deuterium kinetic isotope effect" can result in a slower rate of systemic clearance and increased bioavailability of the deuterated compound. nih.gov

For drugs metabolized by cytochrome P450 enzymes, deuteration at metabolically active sites can significantly alter their pharmacokinetic properties. nih.gov This strategy has been explored to improve the metabolic profile of various drug candidates. nih.gov In the case of this compound, the deuterium atoms are located on the methyl group, a potential site of metabolism. nih.gov This strategic placement aims to enhance its metabolic stability, potentially leading to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.

Enantioselective Pharmacokinetics and the Role of the (R)-Enantiomer in Modulating (S)-Enantiomer Metabolism

Lercanidipine is administered as a racemic mixture of two enantiomers, (S)-lercanidipine and (R)-lercanidipine. nih.govresearchgate.net It is well-established that the pharmacokinetics of lercanidipine are enantioselective, meaning that the two enantiomers exhibit different pharmacokinetic behaviors in the body. nih.govnih.gov

Studies in healthy volunteers have shown that after oral administration of racemic lercanidipine, the plasma levels of the (S)-enantiomer are generally higher than those of the (R)-enantiomer. researchgate.netnih.gov Specifically, the maximum plasma concentration (Cmax) and the area under the curve (AUC) for (S)-lercanidipine have been found to be, on average, 1.2 times higher than those for (R)-lercanidipine. nih.govresearchgate.net

The primary enzyme responsible for the metabolism of lercanidipine is CYP3A4. nih.govdrugsporphyria.net The enantioselective pharmacokinetics suggest that there may be stereoselective metabolism by this enzyme. While direct studies on the influence of the (R)-enantiomer on the metabolism of the (S)-enantiomer of lercanidipine are not extensively detailed in the provided search results, the differential plasma concentrations strongly imply a difference in their metabolic clearance. It is plausible that one enantiomer may be metabolized at a different rate by CYP3A4 than the other, or that there is a competitive interaction between the enantiomers for the active site of the enzyme. Further research is needed to fully elucidate the specific modulatory role of the (R)-enantiomer on the metabolism of the pharmacologically more active (S)-enantiomer.

Comparative Analysis of Plasma Levels and Exposure of Enantiomers

Other reports corroborate these findings, indicating that the Cmax and AUC for the (S)-enantiomer are, on average, 1.2-fold higher than for the (R)-enantiomer. researchgate.netcbg-meb.nlgeneesmiddeleninformatiebank.nlcapes.gov.brsemanticscholar.org Despite these differences in exposure, the time to reach peak plasma concentration (Tmax) and the elimination half-lives for both enantiomers are generally similar. cbg-meb.nlgeneesmiddeleninformatiebank.nl No in vivo interconversion between the enantiomers has been observed. cbg-meb.nlgeneesmiddeleninformatiebank.nl

The following table summarizes the comparative pharmacokinetic parameters of (S)-Lercanidipine and (R)-Lercanidipine after a single oral dose of the racemate in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Lercanidipine Enantiomers

| Parameter | (S)-Lercanidipine | (R)-Lercanidipine |

|---|---|---|

| Median Cmax (ng/mL) | 2.071 | 1.681 |

| Median AUC0-24 (ng·h/mL) | 12.352 | 10.063 |

| Median CL/f (L/h) | 732.16 | 1891.84 |

Data derived from a study in healthy volunteers after a single 20 mg oral dose of racemic lercanidipine. nih.govresearchgate.net

Hypotheses on Metabolic Sparing Effects of the (R)-Enantiomer

The observed differences in plasma exposure between the (S)- and (R)-enantiomers of lercanidipine have led to hypotheses regarding a potential metabolic interaction between them. Lercanidipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, which leads to a high first-pass effect. nih.govwikipedia.orgtg.org.au

One prominent hypothesis suggests that the (R)-enantiomer may act as a competitive inhibitor of the metabolism of the (S)-enantiomer. researchgate.net This "metabolic sparing" effect posits that the presence of the less active (R)-enantiomer partially saturates or competes for the active sites of the CYP3A4 enzymes responsible for the first-pass metabolism of lercanidipine. researchgate.net By doing so, the (R)-enantiomer would effectively "spare" a portion of the therapeutically active (S)-enantiomer from being metabolized before it reaches systemic circulation. researchgate.net This would result in a higher bioavailability and consequently higher plasma concentrations of (S)-Lercanidipine than if the (S)-enantiomer were administered alone. researchgate.net The decision to develop the racemic form of lercanidipine has been partly justified by this proposed mechanism, where the similar concentrations of the two enantiomers suggest that the (R)-enantiomer spares the (S)-eutomer from extensive first-pass metabolism. researchgate.net

Stereochemical Research on Lercanidipine and Its Deuterated Enantiomers

Enantiomeric Purity and Chiral Resolution Challenges in Lercanidipine (B1674757) Synthesis and Analysis

The production and analysis of lercanidipine are marked by significant challenges related to achieving and verifying enantiomeric purity. Although the primary therapeutic activity resides in the (S)-enantiomer, the drug is marketed as a racemate, which underscores the difficulties associated with large-scale, cost-effective chiral separation. wikipedia.orgrsc.org

The synthesis of lercanidipine hydrochloride is a multi-step process that can generate numerous by-products, necessitating complex purification procedures to achieve high chemical purity. google.comgoogleapis.com Patents describing the synthesis often detail extensive treatments with various solvents and may require chromatographic column purification to isolate the final product from reaction impurities. googleapis.comgoogle.com These complex purification needs highlight the initial challenge of producing a clean racemic compound before even addressing the separation of its enantiomers.

Resolving the racemic mixture into its individual, enantiomerically pure components presents a further layer of difficulty. The pharmaceutical industry employs several techniques for chiral resolution, including the formation of diastereomeric salts or cocrystals, and chiral chromatography. rsc.org However, the fact that lercanidipine is still supplied as a racemate suggests that these processes are not economically viable for its routine production. wikipedia.org

Consequently, the burden of managing stereoisomerism shifts from synthesis to analysis. Ensuring the quality and consistency of the racemic mixture requires robust analytical methods capable of separating and quantifying the individual (R)- and (S)-enantiomers. This is crucial for confirming the correct 1:1 ratio and for detecting any potential enantiomeric impurities. easpublisher.com The development of such stereoselective assays is a significant challenge in itself, demanding specialized techniques and equipment. nih.goveaspublisher.com

Comparative Stereoselective Pharmacological Activity of (R)- and (S)-Lercanidipine with Deuteration

The pharmacological effects of lercanidipine are highly stereoselective, with the two enantiomers exhibiting distinct activity profiles. The introduction of deuterium (B1214612) to create analogs like (R)-Lercanidipine-d3 Hydrochloride—where three hydrogen atoms on the N-methyl group are replaced by deuterium—is primarily for use in analytical applications rather than for therapeutic modification. medchemexpress.comscbt.comnih.gov Currently, public domain research does not provide comparative pharmacological activity data for the deuterated enantiomers.

The antihypertensive effect of lercanidipine is mainly attributed to the (S)-enantiomer, which is a potent blocker of L-type calcium channels. wikipedia.org In contrast, the (R)-enantiomer is significantly less active at these channels. easpublisher.com However, the (R)-enantiomer is not inert. Research has shown that it contributes to certain pharmacological effects, some of which appear to be independent of stereoselectivity. For instance, in a study on hypercholesterolemic rabbits, the (R)-enantiomer was as effective as the racemate in reducing atherosclerotic lesions, suggesting a direct anti-atherosclerotic effect that is not dependent on the potent calcium channel blockade characteristic of the (S)-form. nih.gov

The two enantiomers of lercanidipine show markedly different affinities for voltage-gated calcium channels. The primary mechanism for lowering blood pressure involves the blockade of L-type calcium channels (CaL) in vascular smooth muscle. In vitro studies have demonstrated that the (S)-enantiomer has a much higher affinity for these L-type channels. wikipedia.org

Beyond the well-known L-type channels, lercanidipine also interacts with T-type calcium channels (CaT). Both enantiomers exhibit blocking activity at CaT, and lercanidipine as a whole shows a greater selectivity for T-type channels compared to other dihydropyridines like amlodipine. nih.goveuropeanreview.org Interestingly, a study using patch-clamped guinea-pig ventricular myocytes found subtle differences between the enantiomers in their relative blockade of T-type versus L-type channels. While both showed a preference for T-type channels, (R)-Lercanidipine displayed a slightly higher selectivity ratio (T/L blockade) than its S-counterpart. nih.goveuropeanreview.org

Table 1: Comparative Selectivity of Lercanidipine Enantiomers for T-type vs. L-type Calcium Channels A ratio >1 indicates greater selectivity for T-type calcium channels (CaT) over L-type calcium channels (CaL).

| Compound | T/L Selectivity Ratio | Reference |

|---|---|---|

| (R)-Lercanidipine | 1.15 | nih.goveuropeanreview.org |

| (S)-Lercanidipine | 1.05 | nih.goveuropeanreview.org |

No experimental data is currently available in the search results to describe the specific calcium channel affinity of this compound.

The stereoselective affinity of the lercanidipine enantiomers has direct implications for their engagement with biological targets and the resulting physiological responses. The potent blockade of L-type calcium channels by the (S)-enantiomer is responsible for the primary vasodilation and antihypertensive effects. wikipedia.org

Furthermore, the observation that the (R)-enantiomer has anti-atherosclerotic effects equal to the racemate suggests engagement with a different biological target or pathway, one that is not stereoselective. nih.gov This indicates that the biological response to racemic lercanidipine is a composite of the distinct actions of its stereoisomers.

For this compound, any implications for target engagement are theoretical. Deuteration can slow down metabolism through the kinetic isotope effect. If this were to increase the stability and plasma concentration of the (R)-enantiomer, it could potentially enhance its known effects on T-type calcium channels or its anti-atherosclerotic activity. However, without specific studies, this remains speculative.

Impact of Chirality and Deuteration on Receptor Binding Kinetics and Duration of Action

Lercanidipine is characterized by a unique pharmacokinetic and pharmacodynamic profile, exhibiting a long duration of action that persists well beyond its relatively short plasma half-life of 8-10 hours. wikipedia.orgnih.gov This sustained effect is attributed to the molecule's high lipophilicity, which allows it to partition extensively into the lipid membranes of cells, creating a local depot from which it can slowly access the L-type calcium channel receptors. nih.govnih.gov This results in a gradual onset and slow offset of its pharmacological activity. nih.gov

Chirality influences the pharmacokinetics of lercanidipine, with studies in healthy volunteers showing that after an oral dose of the racemate, the Cmax (peak plasma concentration) and AUC (total drug exposure) for the (S)-enantiomer are, on average, 1.2-fold higher than for the (R)-enantiomer. nih.gov

There is no available research from the search results that specifically investigates the impact of deuteration on the receptor binding kinetics (e.g., association rate, dissociation rate, or residence time) of this compound. While deuteration is a known strategy to slow metabolic breakdown, its direct effect on the physical interaction between the drug and its receptor target has not been documented for this compound. The prolonged duration of action is primarily explained by the high lipophilicity of the molecule, a property shared by both the deuterated and non-deuterated forms. nih.gov

Stereochemical Considerations in Analytical Method Development and Bioanalysis

The stereoisomeric nature of lercanidipine necessitates the use of specialized chiral analytical methods for its quality control and bioanalysis. Developing methods that can reliably separate and quantify the (R)- and (S)-enantiomers is a critical consideration. nih.goveaspublisher.com

Several techniques have been successfully developed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common approach, utilizing a chiral stationary phase (CSP) to achieve separation. For instance, a reverse-phase HPLC method using a Chiral OJ-H column, which contains a cellulose-based selector, has been validated for determining the enantiomeric purity of lercanidipine in both the active pharmaceutical ingredient (API) and final tablet forms. easpublisher.com

Capillary Electrophoresis (CE): This technique offers an alternative for enantioseparation. A validated CE method uses a chiral selector, such as 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD), added to the background electrolyte to interact differently with each enantiomer, allowing for their separation and quantification in pharmaceutical products. nih.gov

In the context of bioanalysis, such as measuring drug concentrations in human plasma, stereochemical considerations are paramount. For highly sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods, the choice of an appropriate internal standard (IS) is crucial for accuracy. An ideal IS should behave identically to the analyte during sample extraction and ionization but be distinguishable by the mass spectrometer. nih.gov

This is where This compound and its (S)-d3 counterpart play a vital role. Deuterated analogs of the analyte are considered the gold standard for internal standards in LC-MS/MS. nih.gov Because (R)-Lercanidipine-d3 has nearly identical physicochemical properties to (R)-Lercanidipine, it co-elutes chromatographically and experiences the same extraction efficiency and potential matrix effects. However, its slightly higher mass (due to the three deuterium atoms) allows it to be separately detected by the mass spectrometer. researchgate.net The use of a stable, isotopically labeled, chiral internal standard like (R)-Lercanidipine-d3 is a key stereochemical consideration that ensures the precision and accuracy of bioanalytical methods for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net

Table 2: Analytical Methods for Chiral Separation of Lercanidipine

| Technique | Chiral Selector/Column | Application | Reference |

|---|---|---|---|

| HPLC | Chiral OJ-H (cellulose tri(4-methyl benzoate)) column | Quantification of (R)-isomer in API and tablets | easpublisher.com |

| Capillary Electrophoresis (CE) | 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) | Enantioselective quality control in formulations | nih.gov |

| UPLC-MS/MS | Lercanidipine-d3 (B586516) (Internal Standard) | Bioanalysis in human plasma | nih.govresearchgate.net |

Emerging Research Applications of Deuterated Calcium Channel Blockers

Advancements in Isotope Labeling for Drug Discovery and Development

Isotope labeling has become an indispensable tool in modern drug discovery, providing deep insights into the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. The use of stable isotopes, particularly deuterium (B1214612), has seen a surge in interest due to its potential to create more robust drug candidates.

The primary advantage of deuteration lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, replacing hydrogen with deuterium at a metabolic soft spot can slow down the rate of metabolism. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure, potentially allowing for less frequent dosing and a better safety profile by reducing the formation of toxic metabolites. nih.govuniupo.itresearchgate.net

The pharmaceutical industry has recognized this potential, moving from a "deuterium switch" approach—developing deuterated versions of existing drugs—to designing de novo deuterated drugs. uniupo.it This shift underscores the growing confidence in the benefits of strategic deuteration. For instance, the FDA's approval of deutetrabenazine in 2017 and deucravacitinib (B606291) in 2022 has paved the way for more extensive research into deuterated compounds. uniupo.itnih.gov

Recent advancements are focused on creating methods for the precision deuteration of molecules. nih.gov This allows for the specific placement of deuterium atoms to maximize the desired effects on pharmacokinetics without altering the drug's interaction with its target. For dihydropyridine (B1217469) calcium channel blockers like lercanidipine (B1674757), which are primarily metabolized by CYP3A4, this approach holds significant promise. wikipedia.org By selectively deuterating positions susceptible to oxidative metabolism, it may be possible to develop next-generation dihydropyridines with enhanced therapeutic profiles.

Methodological Innovations in Preclinical Assessment Using Deuterated Probes

In the realm of preclinical assessment and bioanalysis, deuterated compounds like (R)-Lercanidipine-d3 Hydrochloride serve a critical and innovative role as internal standards (IS) in quantitative assays. The development of highly sensitive analytical techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS), necessitates the use of stable isotope-labeled internal standards to ensure accuracy and precision. nih.gov

A key methodological innovation is the use of deuterated analogs to correct for variability during sample preparation and analysis. nih.gov Because a deuterated standard like this compound has nearly identical physicochemical properties to the non-deuterated analyte, it behaves similarly during extraction from biological matrices (e.g., plasma) and in the ionization source of the mass spectrometer. This co-elution without interference allows for reliable quantification, which is crucial for bioequivalence and pharmacokinetic studies. nih.gov

One published UPLC-MS/MS method for determining lercanidipine in human plasma highlights the practical application of lercanidipine-d3 (B586516) as an internal standard. The method demonstrated high extraction recovery and low matrix effects, enabling accurate quantification over a broad concentration range. nih.gov The precision and reproducibility of this method underscore the value of using deuterated probes in preclinical and clinical research.

| Parameter | Lercanidipine (Analyte) | Lercanidipine-d3 (Internal Standard) | Reference |

|---|---|---|---|

| Mean Extraction Recovery | >94% | >94% | nih.gov |

| Inter-batch Precision (% CV) | <5.8% | Not Applicable | nih.gov |

| Intra-batch Precision (% CV) | <5.8% | Not Applicable | nih.gov |

| Linearity Range (ng/mL) | 0.010–20.0 | Not Applicable | nih.gov |

However, a methodological consideration when using deuterated standards, particularly those with a low degree of deuterium incorporation, is the potential for interference from naturally occurring isotopes of the analyte. nih.gov For example, the natural abundance of ¹³C can lead to an M+2 peak for the analyte that may overlap with the signal of a dideuterated internal standard. Careful selection of the internal standard and optimization of the mass spectrometry method are crucial to mitigate such interferences and ensure the integrity of the quantitative data. nih.gov

Future Directions in Deuterium Isotope Effect Research for Dihydropyridines

The future of deuterium isotope effect research for dihydropyridines is evolving beyond simply using deuterated compounds as internal standards. The focus is shifting towards harnessing the kinetic isotope effect (KIE) to rationally design better drugs. While the potential is significant, research has shown that the impact of deuteration on drug metabolism can be complex and is not always predictable. exlibrisgroup.com

One of the key future directions will be to gain a more comprehensive understanding of the factors that govern the KIE for dihydropyridines. Studies have shown that for drugs metabolized by cytochrome P450 enzymes, the magnitude of the deuterium isotope effect is dependent on the specific chemical structure and the position of deuteration. exlibrisgroup.comnih.gov Therefore, predicting whether deuteration will lead to a beneficial change in pharmacokinetics requires detailed in vitro studies with liver microsomes or recombinant CYP enzymes to map metabolic pathways and identify the rate-limiting steps. nih.govnih.govresearchgate.net

For the dihydropyridine class, this means future research will likely involve:

Mechanistic Studies: In-depth investigation of the CYP3A4-mediated metabolism of various dihydropyridines to pinpoint the exact sites of metabolic attack. This will allow for more strategic and effective placement of deuterium atoms.

Predictive Modeling: The development of computational and molecular docking models to better predict the impact of deuteration on enzyme-substrate interactions and the subsequent KIE. exlibrisgroup.com

Exploring Non-Metabolic Effects: Research may also explore whether deuteration can affect drug-target interactions directly. While the primary focus has been on altering metabolism, some studies suggest that deuterium substitution could subtly change a molecule's conformation or binding affinity, potentially leading to altered pharmacodynamics. nih.gov

Systemic Clearance Evaluation: A deeper understanding of how species differences in systemic clearance mechanisms can affect the in vivo outcome of deuteration is needed. nih.govsemanticscholar.org This is crucial for translating promising in vitro results into successful clinical candidates.

Ultimately, the goal is to move from a trial-and-error approach to a more predictive and design-oriented strategy for leveraging the deuterium isotope effect. For dihydropyridines like lercanidipine, this could lead to the development of new analogs with optimized pharmacokinetic profiles, improved patient compliance, and enhanced safety margins.

Q & A

Q. Methodological Guidance

- Accelerated stability studies : Expose the compound to stress conditions (e.g., heat, light, humidity) and monitor deuteration integrity via NMR.

- Forced degradation assays : Use acidic/alkaline hydrolysis to identify degradation pathways and validate analytical methods .

Methodological Note : Follow ICH Q1A guidelines for stability testing and document deviations rigorously to support reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.